(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate
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Overview
Description
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate is a chemical compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the trifluoroacetate group adds unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of an amino alcohol with trifluoroacetic anhydride under anhydrous conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iodine or other halogens can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amino alcohols, and substituted oxazolidinones .
Scientific Research Applications
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes and proteins.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazoles: These compounds contain sulfur instead of oxygen in the ring structure.
Isoxazoles: These compounds have the nitrogen and oxygen atoms directly bonded to each other
Uniqueness
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
87472-08-0 |
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Molecular Formula |
C12H10F3NO4 |
Molecular Weight |
289.21 g/mol |
IUPAC Name |
(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)10(17)19-7-9-6-16(11(18)20-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
GFQCMNPXTILBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COC(=O)C(F)(F)F |
Origin of Product |
United States |
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